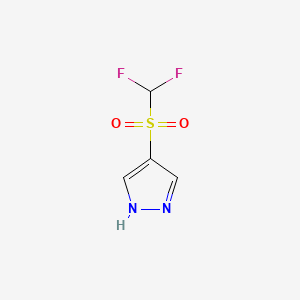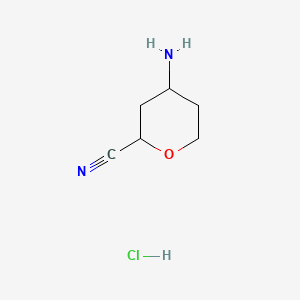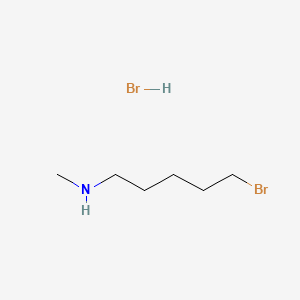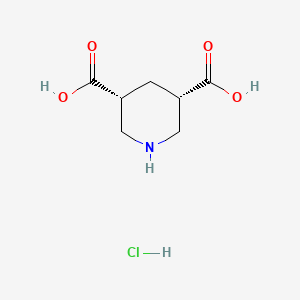
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride (methyl 2-CDAH) is a synthetic organic compound that is used in a variety of scientific research applications. It is a cyclic amide and an amide derivative of cyclohexanol. It is used in a wide range of laboratory experiments and is also used in the synthesis of a variety of compounds. It is a white crystalline solid that is soluble in water and ethanol.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride involves the reaction of 1-amino-4,4-dimethylcyclohexane with methyl 2-bromoacetate followed by hydrolysis and salt formation with hydrochloric acid.
Starting Materials
1-amino-4,4-dimethylcyclohexane, methyl 2-bromoacetate, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
1. Dissolve 1-amino-4,4-dimethylcyclohexane in diethyl ether., 2. Add methyl 2-bromoacetate and sodium hydroxide to the solution and stir for several hours at room temperature., 3. Extract the product with diethyl ether and wash with water., 4. Dry the organic layer with anhydrous sodium sulfate., 5. Concentrate the solution under reduced pressure to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate., 6. Dissolve the product in water and add hydrochloric acid to form the hydrochloride salt., 7. Filter the precipitate and wash with water., 8. Dry the product under vacuum to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride.
科学的研究の応用
Methyl 2-CDAH is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of biologically active compounds, and as a catalyst for the preparation of cyclic amides. It is also used as a model compound for the study of amide-based reactions and as a useful tool for the study of the mechanism of action of various enzymes.
作用機序
Methyl 2-CDAH acts as a catalyst in the reaction of 1-amino-4,4-dimethylcyclohexanol and acetic acid. The reaction is catalyzed by the base and catalyst, which break down the reactants into their respective products. The reaction is then further catalyzed by the methyl 2-CDAH, which forms a cyclic amide and an amide derivative of cyclohexanol.
生化学的および生理学的効果
Methyl 2-CDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an inhibitor of the enzyme cyclooxygenase-2. It has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
Methyl 2-CDAH has a number of advantages and limitations for laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of experiments. However, it is not as widely studied as some other compounds and its effects on biological systems are not well understood.
将来の方向性
There are a number of potential future directions for research on methyl 2-CDAH. These include further investigation of its biochemical and physiological effects, further study of its mechanism of action, and exploration of its potential applications in drug development. Additionally, further studies could be conducted to determine the optimal conditions for its synthesis and use in laboratory experiments. Finally, more research could be conducted to better understand the potential toxicity of methyl 2-CDAH and its potential for use in medical applications.
特性
IUPAC Name |
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2)4-6-11(12,7-5-10)8-9(13)14-3;/h4-8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWIHOHGKZPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)

![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)




![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)